molecular formula C19H23NO6S B2521313 Ethyl 4,5-dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate CAS No. 307341-54-4

Ethyl 4,5-dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate

Cat. No.: B2521313
CAS No.: 307341-54-4
M. Wt: 393.45
InChI Key: VDBJRJBNXJVFKR-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Scientific Research Applications

Ethyl 4,5-dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate has several scientific research applications:

Preparation Methods

The synthesis of Ethyl 4,5-dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzoic acid with 4,5-dimethylthiophene-2-carboxylic acid, followed by esterification with ethanol. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields .

Chemical Reactions Analysis

Ethyl 4,5-dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways and molecular targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Ethyl 4,5-dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trimethoxybenzamido group, which imparts distinct biological and chemical properties.

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6S/c1-7-26-19(22)15-10(2)11(3)27-18(15)20-17(21)12-8-13(23-4)16(25-6)14(9-12)24-5/h8-9H,7H2,1-6H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBJRJBNXJVFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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